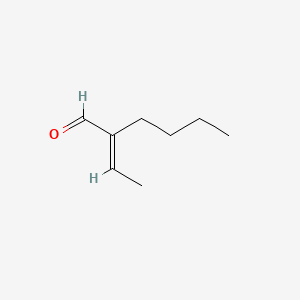

2-Ethylidenehexanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87745-65-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(2E)-2-ethylidenehexanal |

InChI |

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h4,7H,3,5-6H2,1-2H3/b8-4+ |

InChI Key |

RAPHJZMCZKGDSB-XBXARRHUSA-N |

Isomeric SMILES |

CCCC/C(=C\C)/C=O |

Canonical SMILES |

CCCCC(=CC)C=O |

boiling_point |

50.00 °C. @ 13.50 mm Hg |

density |

1.449-1.459 (20°) |

physical_description |

colourless to pale yellow liquid; cooked or roasted aroma |

solubility |

Insoluble in water soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylidenehexanal and Its Analogues

Chemo-Selective Synthesis Pathways

Chemo-selective synthesis focuses on the preferential reaction of one functional group over others within a molecule. For a compound like 2-Ethylidenehexanal, which contains both a carbon-carbon double bond and a carbonyl group, achieving this selectivity is a significant synthetic challenge.

Catalytic Hydrogenation and Reduction Strategies

The selective hydrogenation of α,β-unsaturated aldehydes to yield the corresponding saturated aldehyde or unsaturated alcohol is a well-studied yet challenging transformation. The primary difficulty lies in the thermodynamic preference for the reduction of the C=C double bond over the C=O carbonyl group.

A common strategy to achieve selective hydrogenation of the carbonyl group is through the use of bimetallic catalysts. These systems often consist of a primary metal, such as platinum or palladium, modified with a second, more oxophilic metal like tin or germanium. The promoter metal is thought to activate the carbonyl group, facilitating its reduction while suppressing the hydrogenation of the olefinic bond.

Alternatively, chemo-selective reduction of an α,β-alkynyl aldehyde precursor offers a pathway to (E)-α,β-unsaturated aldehydes. For instance, the reduction of an enyne functionality can be controlled to selectively reduce the alkyne to a trans-alkene, leaving the aldehyde group intact. Reagents such as tin(II) chloride have been shown to mediate the reduction of α,β-alkynyl carbonyl compounds to their corresponding alkanes, and with careful control, this approach can be adapted for the selective formation of the desired alkene.

| Catalyst System | Substrate Type | Primary Product | Selectivity |

| Bimetallic (e.g., Pt-Sn) | α,β-Unsaturated Aldehyde | Unsaturated Alcohol | High for C=O reduction |

| Controlled Reducing Agents | α,β-Alkynyl Aldehyde | (E)-α,β-Unsaturated Aldehyde | High for alkyne to alkene reduction |

Organometallic Reagent Applications in Aldehyde Synthesis

The synthesis of α,β-unsaturated aldehydes can be achieved through the reaction of organometallic reagents with appropriate electrophiles. One approach involves the conjugate addition of organocuprates to α,β-acetylenic esters, followed by reduction of the ester to the aldehyde. Organocuprates, being soft nucleophiles, preferentially add to the β-position of the triple bond in a 1,4-fashion. pressbooks.publibretexts.org This methodology allows for the introduction of the alkyl group (the butyl group in the case of this compound's backbone) prior to the formation of the aldehyde functionality.

Another strategy involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a protected α,β-unsaturated aldehyde equivalent. For example, an acetal-protected acrolein can be reacted with butylmagnesium bromide. Subsequent deprotection would then yield the desired α,β-unsaturated aldehyde. However, controlling the 1,2- versus 1,4-addition of the organometallic reagent to the unprotected α,β-unsaturated aldehyde itself is challenging, as hard nucleophiles like Grignard reagents tend to favor 1,2-addition to the carbonyl group, leading to the formation of an alcohol. The use of "softer" organometallic reagents like organocuprates can favor the desired 1,4-conjugate addition. masterorganicchemistry.com

| Organometallic Reagent | Substrate | Key Transformation | Product Type |

| Organocuprate (R₂CuLi) | α,β-Acetylenic Ester | Conjugate Addition | β-Alkyl-α,β-unsaturated ester |

| Grignard Reagent (RMgX) | Acetal-protected acrolein | 1,2-Addition to carbonyl equivalent | Protected Aldehyde |

| Organocuprate (R₂CuLi) | α,β-Unsaturated Aldehyde | 1,4-Conjugate Addition | Saturated Aldehyde |

Olefin Metathesis and Related Carbon-Carbon Bond Formations

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. In the context of synthesizing this compound, a cross-metathesis reaction between 1-hexene and crotonaldehyde could theoretically yield the desired product. This reaction would be catalyzed by a ruthenium or molybdenum alkylidene complex. The success of this approach depends on the relative reactivity of the two olefins and the potential for competing homodimerization reactions.

A related strategy is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. The HWE reaction, in particular, is known for its high (E)-selectivity in the formation of α,β-unsaturated carbonyl compounds. For the synthesis of this compound, this would involve the reaction of butanal with the appropriate phosphonate ylide derived from 2-bromobutanal.

Stereoselective Synthesis of this compound Isomers

The ethylidene group in this compound can exist as either (E) or (Z) isomers. Controlling the stereochemistry of this double bond is a key aspect of its synthesis.

Chiral Catalyst-Mediated Approaches (e.g., Palladium and Rhodium Catalysis)

Asymmetric catalysis using chiral transition metal complexes, particularly those of palladium and rhodium, offers a powerful method for the enantioselective synthesis of α,β-unsaturated aldehydes and their derivatives. While direct asymmetric synthesis of this compound is not widely reported, related transformations provide a basis for potential synthetic routes.

For instance, rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds using chiral ligands has been shown to proceed with high enantioselectivity. rsc.org Although this typically leads to chiral saturated products, modification of the catalytic system could potentially be adapted for the enantioselective synthesis of chiral precursors to this compound.

Palladium-catalyzed reactions, such as the Heck reaction or allylic alkylation, are also powerful tools in asymmetric synthesis. A chiral palladium catalyst could be employed in a coupling reaction to construct the carbon skeleton of this compound with control over the stereochemistry. For example, a palladium-catalyzed cross-coupling of a vinyl halide with an organometallic reagent in the presence of a chiral ligand could be envisioned.

| Catalyst System | Reaction Type | Potential Application to this compound Synthesis |

| Chiral Rhodium Complex | Asymmetric Hydrogenation | Enantioselective synthesis of chiral precursors |

| Chiral Palladium Complex | Asymmetric Cross-Coupling | Stereoselective formation of the C-C backbone |

Diastereoselective Synthesis Techniques

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of this compound, this primarily relates to controlling the (E/Z) geometry of the double bond.

The aldol (B89426) condensation is a classic method for forming α,β-unsaturated aldehydes. The reaction of butanal with another aldehyde under basic or acidic conditions can lead to the formation of this compound. The diastereoselectivity of the aldol condensation can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. For example, the use of certain metal enolates (e.g., lithium vs. boron enolates) in the aldol reaction can provide control over the syn/anti stereochemistry of the initial aldol adduct, which in turn can influence the (E/Z) geometry of the final α,β-unsaturated product after dehydration. Specifically, Zimmerman-Traxler-type transition states are often invoked to explain the stereochemical outcome. youtube.com

The Horner-Wadsworth-Emmons (HWE) reaction, as mentioned earlier, is another powerful tool for diastereoselective synthesis. By using stabilized phosphonate ylides, the HWE reaction typically affords the (E)-isomer of the α,β-unsaturated aldehyde with high selectivity. Conversely, the use of non-stabilized ylides in the standard Wittig reaction often favors the (Z)-isomer.

| Reaction | Key Control Element | Predominant Isomer |

| Aldol Condensation | Reaction conditions (base, solvent, temperature) | (E) or (Z) depending on conditions |

| Horner-Wadsworth-Emmons | Stabilized phosphonate ylide | (E) |

| Wittig Reaction | Non-stabilized phosphonate ylide | (Z) |

Novel Synthetic Route Development for this compound

The traditional synthesis of this compound relies on the self-condensation of n-butyraldehyde. While this method is well-established, ongoing research seeks to refine and innovate upon this foundational reaction. Key areas of development include the introduction of novel catalytic systems and the integration of multiple reaction steps into a single, streamlined process. These advancements are geared towards creating more sustainable and economically viable production methods.

A significant area of innovation lies in the development of bifunctional catalysts that facilitate a one-pot synthesis of 2-ethylhexanol directly from n-butyraldehyde. In these integrated systems, this compound is formed as a crucial intermediate. For instance, the use of a cerium-modified nickel-aluminum oxide (Ni/Ce-Al2O3) bifunctional catalyst has been explored. This catalyst enhances the aldol condensation of n-butyraldehyde and subsequent hydrogenation to 2-ethylhexanol researchgate.netsemanticscholar.orgrsc.org. The addition of cerium improves the selectivity towards 2-ethylhexanol by promoting the initial condensation step over the direct hydrogenation of the starting aldehyde researchgate.net.

Another novel approach involves a multicatalytic, light-driven process to produce 2-ethyl-2-hexenal from n-butanol under mild, aqueous conditions. This "green chemistry" approach utilizes a combination of an enzyme (alcohol dehydrogenase), a photocatalyst (platinum-seeded cadmium sulfide nanorods), and an organocatalyst (β-alanine) nih.gov. The alcohol dehydrogenase first oxidizes n-butanol to n-butyraldehyde, which then undergoes an amine-catalyzed aldol condensation to form 2-ethyl-2-hexenal nih.gov. This method operates at neutral pH and low temperatures, offering a more environmentally friendly alternative to traditional methods that often require harsh basic conditions nih.gov.

Furthering the integration of biocatalysis and organocatalysis, a one-pot system has been developed that employs an alcohol oxidase in conjunction with a lysine (B10760008) organocatalyst to convert n-butanol into high titers of 2-ethyl-2-hexenal chemrxiv.org. This hybrid cascade demonstrates the potential of combining biological and chemical catalysts to achieve efficient and selective transformations in a single reaction vessel chemrxiv.org.

In the realm of more traditional heterogeneous catalysis, a continuous process for the aldol condensation of n-butyraldehyde has been developed utilizing a solid solution of magnesium oxide and aluminum oxide as a fixed-bed catalyst google.comgoogle.com. This method allows for the continuous production of 2-ethyl-2-hexenal in the liquid phase at temperatures below 200°C, offering high yield and selectivity google.com. Additionally, a single-step synthesis of 2-ethylhexanal (B89479) from n-butyraldehyde and hydrogen has been demonstrated using a palladium on titania eggshell type catalyst in the vapor phase google.comgoogle.comgoogleapis.com. In this process, the aldol condensation to 2-ethyl-2-hexenal is followed by its selective hydrogenation google.comgoogle.comgoogleapis.com.

The table below summarizes key research findings in the novel synthetic development for this compound and its direct downstream products.

| Catalytic System | Starting Material | Key Intermediate | Final Product | Key Features of the Novel Route |

|---|---|---|---|---|

| Ni/Ce-Al2O3 Bifunctional Catalyst | n-Butyraldehyde | 2-Ethyl-2-hexenal | 2-Ethylhexanol | One-pot synthesis; Cerium modification enhances aldol condensation competitiveness. researchgate.net |

| Alcohol Dehydrogenase, Pt@CdS Photocatalyst, β-alanine | n-Butanol | n-Butyraldehyde, 2-Ethyl-2-hexenal | 2-Ethyl-2-hexenal | Multicatalytic, light-driven process under mild, aqueous conditions. nih.gov |

| Alcohol Oxidase, Lysine Organocatalyst | n-Butanol | 2-Ethyl-2-hexenal | 2-Ethyl-2-hexenal | One-pot biocatalytic and organocatalytic cascade achieving high titers. chemrxiv.org |

| Solid Solution of MgO and Al2O3 | n-Butyraldehyde | 2-Ethyl-2-hexenal | 2-Ethyl-2-hexenal | Continuous liquid-phase process with a fixed-bed catalyst. google.com |

| Palladium on Titania Eggshell Catalyst | n-Butyraldehyde and Hydrogen | 2-Ethyl-2-hexenal | 2-Ethylhexanal | Single-step, vapor-phase synthesis with a regenerable heterogeneous catalyst. google.comgoogle.comgoogleapis.com |

Reaction Mechanisms and Reactivity of 2 Ethylidenehexanal

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group (C=O) in 2-Ethylidenehexanal is highly polarized, with the oxygen atom being more electronegative than the carbon atom. savemyexams.com This polarization results in a partial positive charge (δ+) on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles. savemyexams.comlibretexts.org This reaction is known as a direct or 1,2-addition. pressbooks.pub

The mechanism proceeds in two main steps:

Nucleophilic Attack : A nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation : The negatively charged oxygen atom of the alkoxide intermediate is then protonated, typically by a weak acid present in the reaction mixture, to yield an alcohol. libretexts.org

This pathway is generally favored by strong, "hard" nucleophiles, such as Grignard reagents or organolithium reagents. libretexts.org The reaction is often irreversible and kinetically controlled, meaning it proceeds via the fastest pathway. libretexts.org

Table 1: Comparison of Nucleophilic Addition Pathways

| Addition Type | Site of Attack | Intermediate | Typical Nucleophiles | Control |

|---|---|---|---|---|

| 1,2-Addition | Carbonyl Carbon | Tetrahedral Alkoxide | Grignard Reagents, Organolithiums, Metal Hydrides | Kinetic |

| 1,4-Addition | β-Carbon | Enolate | Amines, Cyanides, Organocuprates | Thermodynamic |

Electrophilic Additions to the Alpha,Beta-Unsaturated System

The conjugated system in α,β-unsaturated aldehydes like this compound allows for another mode of nucleophilic attack known as conjugate addition or 1,4-addition. pressbooks.pub Resonance delocalization of electrons across the O=C–C=C system makes the β-carbon also electrophilic. libretexts.org

The mechanism for conjugate addition involves:

Nucleophilic Attack at β-Carbon : The nucleophile adds to the β-carbon of the C=C double bond. libretexts.org

Enolate Formation : The electron pair from the double bond is pushed through the system to the electronegative oxygen atom, forming a resonance-stabilized enolate intermediate. libretexts.org

Protonation/Tautomerization : The enolate is then protonated, usually at the α-carbon. libretexts.org The resulting enol rapidly tautomerizes to the more stable keto form, yielding a saturated aldehyde or ketone. pressbooks.pub

This 1,4-addition pathway is favored by weaker, "soft" nucleophiles like amines, cyanides, and particularly organocuprates (Gilman reagents). pressbooks.publibretexts.org These reactions are typically reversible and thus under thermodynamic control, leading to the most stable product. libretexts.org

Stereochemical Control in this compound Transformations

When new chiral centers are formed during reactions of this compound, controlling the stereochemistry becomes a critical aspect of synthetic design. numberanalytics.com This control can be achieved through diastereoselective or enantioselective methods.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. numberanalytics.com In reactions of this compound, if a chiral reagent or auxiliary is used, it can influence the direction of attack of a nucleophile, leading to one diastereomer being favored. For instance, the existing stereochemistry in a reactant can sterically hinder one face of the molecule, directing an incoming reagent to the other, more accessible face. cureffi.org

Enantioselectivity is the preferential formation of one enantiomer over its mirror image. cureffi.org This is typically achieved using a chiral catalyst that creates a chiral environment around the substrate. Organocatalysis, for example, can utilize chiral secondary amines to form a chiral iminium ion with α,β-unsaturated aldehydes. This activation mode allows for highly enantioselective conjugate additions, guiding the nucleophile to attack one face of the molecule preferentially over the other. nih.gov The result is a product with a high enantiomeric excess (ee). cureffi.org

The stereochemical outcome of a reaction is determined by the relative energy levels of the competing transition states. inflibnet.ac.in The transition state is the highest energy point on the reaction coordinate. wikipedia.orgpearson.com According to transition state theory, the reaction that proceeds through the lower energy transition state will be faster and thus yield the major product. inflibnet.ac.in

For a reaction to be stereoselective, the transition states leading to the different stereoisomers must be diastereomeric and therefore have different energies. inflibnet.ac.in Factors influencing the energy of the transition state include:

Steric Hindrance : A transition state where bulky groups are positioned far from each other will be lower in energy than one where they cause steric clash. cureffi.org

Electronic Effects : Stabilizing electronic interactions, such as hydrogen bonding between a catalyst and the substrate, can lower the energy of a specific transition state. cureffi.org

Conformation : The geometry of the transition state, whether it's a chair-like or boat-like conformation in cyclic systems, can significantly impact its stability. e3s-conferences.org

By designing catalysts and reaction conditions that favor one transition state structure over another, chemists can achieve high levels of stereocontrol. numberanalytics.come3s-conferences.org The Hammond-Leffler postulate further clarifies this by stating that the structure of the transition state will more closely resemble the species (reactants or products) to which it is closer in energy. wikipedia.orgpearson.com

Radical Reactions and Their Pathways

Radical reactions involving this compound typically proceed via a chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination. libretexts.org

Initiation : This stage involves the formation of radical species from a non-radical precursor, usually through the action of heat or light on a radical initiator like AIBN (azobisisobutyronitrile) or peroxides. libretexts.orgnumberanalytics.com

Propagation : A radical formed during initiation reacts with the substrate. In the case of this compound, a radical can add to the C=C double bond. This addition is regioselective, typically occurring at the less substituted carbon (the β-carbon) to form a more stable α-carbonyl radical. This new radical can then react with another molecule, propagating the chain. libretexts.org

Termination : The chain reaction concludes when two radical species combine or disproportionate, forming a stable, non-radical product. numberanalytics.comyoutube.com

Radical reactions can be used for various transformations, including additions across the double bond and cyclizations. numberanalytics.com For example, the radical addition of HBr across the double bond, in the presence of peroxides, would proceed via an anti-Markovnikov pathway due to the formation of the more stable radical intermediate. libretexts.org

2 Ethylidenehexanal As a Chemical Intermediate in Complex Molecule Synthesis

Incorporation into Natural Product Synthetic Routes

The strategic incorporation of 2-ethylidenehexanal into the synthetic routes of natural products has enabled the efficient construction of intricate molecular frameworks, particularly those found in marine alkaloids.

Precursor in Alkaloid Synthesis (e.g., Fused Tricyclic Guanidine (B92328) Alkaloids)

This compound has been successfully employed as a key precursor in the total synthesis of fused tricyclic guanidine alkaloids, a class of marine natural products known for their complex structures and interesting biological activities. anr.fr A notable example is the synthesis of (±)-ptilocaulin, a tricyclic guanidine alkaloid isolated from the sponge Ptilocaulis spiculifer.

In a pivotal study, (E)-2-ethylidenehexanal was synthesized in a 38% yield through a cross-aldol condensation between hexanal (B45976) and acetaldehyde. anr.fr This intermediate was then elaborated through a series of reactions, including an intramolecular [4+2] cycloaddition, to construct the characteristic fused tricyclic core of ptilocaulin. anr.fr This synthetic strategy highlights the utility of this compound in providing the necessary carbon framework and functional handles for the assembly of complex alkaloids.

| Natural Product | Role of this compound | Key Transformation | Reference |

| (±)-Ptilocaulin | Starting Material | Cross-aldol condensation to form (E)-2-ethylidenehexanal, followed by intramolecular [4+2] cycloaddition. | anr.fr |

Construction of Polycyclic and Heterocyclic Frameworks

The reactivity of this compound makes it an excellent substrate for cycloaddition reactions, which are powerful tools for the construction of polycyclic and heterocyclic systems. The conjugated diene-like character of the α,β-unsaturated aldehyde system allows it to participate as a dienophile in Diels-Alder reactions.

As demonstrated in the synthesis of (±)-ptilocaulin, an intramolecular [4+2] cycloaddition involving a derivative of this compound was a key step in forming the fused ring system. anr.fr This type of reaction, a cornerstone of organic synthesis, allows for the stereocontrolled formation of six-membered rings, which are prevalent in a vast array of natural products and other complex organic molecules. louisville.edunih.govresearchgate.net The aldehyde functionality of this compound can also be a participant in hetero-Diels-Alder reactions, leading to the formation of heterocyclic rings containing oxygen. louisville.edu

Applications in Organic Building Block Derivatization

The chemical reactivity of this compound allows for its derivatization into a variety of other useful organic building blocks. These transformations can introduce new functional groups and stereocenters, expanding the synthetic utility of this intermediate.

For instance, the aldehyde group of this compound can be selectively reduced to an alcohol, yielding 2-ethylidenehexanol. Furthermore, the double bond can be hydrogenated to produce 2-ethylhexanal (B89479) or fully reduced to give 2-ethylhexanol. A notable application is the synthesis of (S)-2-ethylhexan-1-ol, a chiral building block, which starts from this compound. researchgate.net This demonstrates the potential to convert a simple achiral starting material into a valuable enantioenriched product.

The α,β-unsaturated nature of this compound also allows for conjugate addition reactions, where nucleophiles add to the β-carbon of the double bond. This provides a pathway to introduce a wide range of substituents and create more complex molecular structures. The resulting derivatized aldehydes can then be further transformed, for example, through Wittig reactions to extend the carbon chain and introduce new functional groups. acs.org

| Starting Material | Reagent/Reaction Type | Product | Significance | Reference |

| This compound | Yeast Reduction | (S)-2-ethylhexan-1-ol | Synthesis of a chiral building block | researchgate.net |

| β-Arylmethyl α,β-unsaturated aldehydes | Wittig Reaction | Esters | Derivatization of cycloadducts | acs.org |

Synthetic Utility in Polymer Chemistry and Materials Science

The presence of a polymerizable double bond and a reactive aldehyde group makes this compound a potentially valuable monomer in polymer chemistry. α,β-Unsaturated aldehydes, as a class of compounds, have been explored for their ability to undergo polymerization and copolymerization.

Research has shown that α,β-unsaturated aldehydes can be copolymerized with other monomers, such as alkyl diazoacetates, in a one-pot, catalyst-free reaction. rsc.org This process yields a ternary copolymer incorporating the α,β-unsaturated aldehyde, an alkyl diazoacetate, and an α-carbalkoxy carbene. rsc.org The resulting polymers possess multiple functional groups, including the aldehyde group from the original monomer, which can be further modified to tailor the material's properties. rsc.org

While direct homopolymerization of this compound is less common, its structural motif is relevant to the broader field of polymers derived from unsaturated aldehydes. For example, polymers with aldehyde end-groups can be synthesized using unsaturated alcohols as chain-transfer agents in olefin polymerization. nih.gov These terminal aldehyde functionalities are highly valued for their ability to undergo post-polymerization modifications, such as the attachment of dyes or other functional molecules. nih.gov This highlights the potential of incorporating functionalities like that found in this compound into polymer chains to create advanced materials with tailored properties.

| Polymerization Method | Monomer Type | Resulting Polymer Feature | Potential Application | Reference |

| C1N2/C2/C1 Copolymerization | α,β-Unsaturated Aldehydes & Alkyl Diazoacetates | Ternary copolymer with pendant aldehyde groups | Fluorescent materials, functional polymers | rsc.org |

| Palladium Diimine-Catalyzed Polymerization with Chain-Transfer Agents | Olefins & Unsaturated Alcohols | Aldehyde end-capped polymers | Functionalized polyolefins, advanced materials | nih.gov |

Analytical Methodologies for 2 Ethylidenehexanal Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures. Both gas and liquid chromatography have applications in the analysis of 2-Ethylidenehexanal.

Gas chromatography (GC) is a powerful tool for separating and analyzing volatile compounds like this compound. nih.gov The compound is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase within the column.

Commonly, a Flame Ionization Detector (FID) is employed for the detection of this compound. The FID is sensitive to organic compounds and provides a robust signal for quantification. In a study determining 2-ethyl-1-hexanol in drinking water, a related compound, GC with FID was used for determination after identification by GC/mass spectrometry. researchgate.net

For more definitive identification, GC is often coupled with a Mass Spectrometer (MS). nih.gov This combination, known as GC-MS, provides not only the retention time from the GC but also the mass spectrum of the compound from the MS, which acts as a molecular fingerprint. nih.gov The NIST WebBook provides mass spectrum data for 2-ethylhexanal (B89479), a related compound, obtained through electron ionization. nist.gov

While GC is more common for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for analyzing less volatile derivatives or when pre-concentration steps are involved. In HPLC, the sample is passed through a column with a liquid mobile phase. libretexts.org The separation is based on the analyte's interaction with the stationary phase. libretexts.org For instance, in reverse-phase HPLC, a nonpolar stationary phase and a polar mobile phase are used. libretexts.org The elution order depends on the polarity of the analytes. scribd.com Although direct applications for this compound are not extensively documented, HPLC is a versatile technique used for a wide range of organic compounds, including other aldehydes and related carbonyl compounds. sigmaaldrich.comresearchgate.net

Mass Spectrometry for Structural Confirmation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. nih.gov It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis to gain more detailed structural information. nationalmaglab.org In a typical MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This fragmentation pattern provides insights into the molecule's structure. researchgate.net While specific MS/MS fragmentation pathways for this compound are not widely published, the general principles of aldehyde and ketone fragmentation would apply. miamioh.edu This technique is particularly useful for distinguishing between isomers and for quantifying the analyte in complex mixtures with high selectivity and sensitivity. nationalmaglab.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. brentford.hounslow.sch.ukchimia.ch This is because the exact mass of a molecule is unique to its specific combination of isotopes. brentford.hounslow.sch.uk By measuring the mass with high precision, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. chimia.ch For this compound (C8H14O), HRMS can confirm its elemental composition by providing a highly accurate mass measurement. nih.govchemspider.com

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. libretexts.org It is determined by ion mobility spectrometry, which separates ions based on their size and shape as they drift through a gas-filled chamber under the influence of an electric field. Predicted CCS values can be calculated using computational methods and compared to experimental values to aid in the identification of a compound. hmdb.ca For this compound, predicted CCS values have been calculated for different adducts, such as [M+H]+, [M+Na]+, and [M-H]-. uni.lu These predicted values serve as a useful reference for researchers using ion mobility-mass spectrometry for the analysis of this compound. hmdb.cauni.lu

Data Tables

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 127.11174 | 129.0 |

| [M+Na]+ | 149.09368 | 139.5 |

| [M+NH4]+ | 144.13828 | 136.9 |

| [M+K]+ | 165.06762 | 133.2 |

| [M-H]- | 125.09718 | 128.5 |

| [M+Na-2H]- | 147.07913 | 132.7 |

| [M]+ | 126.10391 | 130.1 |

| [M]- | 126.10501 | 130.1 |

| Data sourced from PubChemLite. uni.lu |

Spectroscopic Techniques (e.g., Infrared, Ultraviolet-Visible)

The detection and characterization of this compound rely on various analytical methodologies, with spectroscopic techniques being fundamental for identifying its key functional groups. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the molecule's structure, particularly its carbonyl and unsaturated moieties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu In organic chemistry, specific functional groups absorb IR radiation at characteristic frequencies, making IR spectra a molecular fingerprint. msu.edu For this compound, an α,β-unsaturated aldehyde, the IR spectrum is distinguished by absorptions corresponding to its aldehyde and carbon-carbon double bond functionalities.

The most prominent features in the IR spectrum of an aldehyde are the C=O (carbonyl) and the C-H (aldehyde proton) stretching vibrations. libretexts.org The carbonyl group in aldehydes typically shows a strong, sharp absorption peak in the region of 1690-1740 cm⁻¹. msu.edu Due to conjugation with the C=C double bond in this compound, this C=O stretching frequency is expected to be at the lower end of this range, typically around 1680-1705 cm⁻¹. The aldehyde C-H bond exhibits a characteristic stretching absorption, often seen as one or two distinct peaks in the 2700-2850 cm⁻¹ region. savemyexams.com Additionally, the C=C stretching vibration of the ethylidene group will appear in the 1620-1680 cm⁻¹ range. savemyexams.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Bond | Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H | Aldehyde | 2700 - 2850 | Medium |

| C=O | Conjugated Aldehyde | 1680 - 1705 | Strong, Sharp |

| C=C | Alkene | 1620 - 1680 | Variable |

| C-H | Alkane/Alkene | 2850 - 3100 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. technologynetworks.comwikipedia.org This technique is particularly useful for detecting molecules containing chromophores, which are parts of a molecule that absorb light. msu.edu The conjugated system of this compound, consisting of the C=C double bond in conjugation with the C=O group, acts as a chromophore. msu.edu

Molecules with conjugated systems require less energy for electronic transitions, causing them to absorb light at longer wavelengths compared to non-conjugated systems. msu.edu In α,β-unsaturated aldehydes like this compound, the most significant electronic transition is the π → π* transition of the conjugated system, which typically occurs in the UV region between 210 and 250 nm. A weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is also expected at a longer wavelength, usually above 300 nm. The exact position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the specific geometry of the molecule.

Table 2: Expected UV-Visible Absorption for this compound

| Electronic Transition | Chromophore | Expected Wavelength (λ_max) |

|---|---|---|

| π → π | C=C-C=O | ~210 - 250 nm |

| n → π | C=O | ~300 - 350 nm |

Isotopic Labeling for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the journey of atoms through metabolic or chemical reaction pathways. chem-station.com By replacing an atom with its heavier, stable isotope (like ¹³C for ¹²C or ²H for ¹H), researchers can follow the label's incorporation into products, providing unambiguous evidence for reaction mechanisms and metabolic routes. csbsju.edu

¹³C-Labeling for Metabolic Pathway Tracing

¹³C-labeling is a key method for tracing the carbon backbone of molecules in complex biological systems. nih.gov This approach is highly relevant for studying the formation of aldehydes like this compound, which can be products of lipid peroxidation. acs.orgnih.gov In such studies, cells or organisms are supplied with a substrate, such as a fatty acid, that has been enriched with ¹³C at specific positions.

For instance, to investigate the formation of this compound from the peroxidation of linoleic acid, one could use [¹³C₁₈]-linoleic acid as a tracer. nih.gov As the labeled linoleic acid is metabolized and undergoes oxidative degradation, the ¹³C atoms are incorporated into the resulting aldehyde products. By analyzing the mass of this compound using mass spectrometry, researchers can detect an increase in its molecular weight corresponding to the number of ¹³C atoms incorporated. This provides direct evidence that the aldehyde is derived from the initial labeled fatty acid. nih.gov Furthermore, by using positionally labeled precursors, it is possible to determine which specific carbons from the precursor molecule form the final product, thereby elucidating the specific cleavage reactions in the peroxidation pathway. nih.gov

Table 3: Application of ¹³C-Labeling in Tracing this compound Formation

| ¹³C-Labeled Precursor | Biological Process | Analytical Goal | Detection Method |

|---|---|---|---|

| [U-¹³C]-Linoleic Acid | Lipid Peroxidation | Confirm linoleic acid as the source of this compound. | Mass Spectrometry (MS) |

| Positionally Labeled Fatty Acid | Lipid Peroxidation | Identify which carbon atoms from the precursor form the aldehyde backbone. | Tandem Mass Spectrometry (MS/MS), NMR Spectroscopy |

Deuterium (B1214612) Labeling in Reaction Mechanism Studies

Deuterium (²H or D) labeling is a cornerstone technique for investigating reaction mechanisms, primarily through the study of the kinetic isotope effect (KIE). libretexts.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will significantly slow down the reaction rate. chem-station.comlibretexts.org

This principle can be applied to study the mechanism of formation of this compound. For example, if its formation involves an aldol (B89426) condensation reaction where the rate-determining step is the abstraction of a proton from the α-carbon of an aldehyde, deuterating this position would result in a noticeable KIE. Observing a slower reaction rate with the deuterated substrate would confirm that this C-H bond cleavage is part of the slowest step in the mechanism.

Deuterium can also be used as a tracer to follow the fate of specific hydrogen atoms during a reaction. youtube.comnih.gov For instance, in studying the isomerization or subsequent reactions of this compound, specific protons on the molecule can be replaced with deuterium. By tracking the position of the deuterium atom in the products using techniques like NMR spectroscopy or mass spectrometry, the mechanism of hydrogen transfer and rearrangement can be determined. nih.gov

Table 4: Application of Deuterium Labeling in Mechanistic Studies of this compound

| Labeling Strategy | Mechanistic Question | Expected Outcome | Primary Technique |

|---|---|---|---|

| Deuterate a C-H bond cleaved in a suspected rate-determining step. | Is C-H bond cleavage the rate-limiting step? | A significant decrease in reaction rate (Kinetic Isotope Effect). | Reaction Kinetics Monitoring |

| Label a specific position with deuterium. | What is the fate of a specific hydrogen atom during a reaction? | Deuterium appears at a new position in the product. | NMR Spectroscopy, Mass Spectrometry |

Environmental Chemistry and Fate of 2 Ethylidenehexanal

Occurrence as a By-product in Industrial Chemical Processes (e.g., Hydroformulation)

2-Ethylidenehexanal has been identified as a component in the distillation residues from the by-products of 1-propene hydroformulation. europa.eu The hydroformylation process, also known as the oxo process, is a major industrial method for producing aldehydes from alkenes by adding a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.orglibretexts.org This process typically utilizes synthesis gas (a mixture of carbon monoxide and hydrogen) and a metal catalyst. wikipedia.orgscielo.org.mx

While the primary goal of hydroformylating alkenes like propylene (B89431) is to produce valuable aldehydes such as butyraldehyde, a variety of side-reactions can occur. wikipedia.org These can lead to the formation of a complex mixture of by-products, including isomers, alcohols, esters, and higher boiling point fractions. wikipedia.org The formation of C8 compounds like this compound in processes involving C3 and C4 alkenes points to condensation or aldol-type reactions occurring under process conditions. The presence of this compound in these industrial streams signifies a potential pathway for its release into the environment. europa.eu

Atmospheric Fate and Transformation Pathways

Once released into the atmosphere, volatile organic compounds (VOCs) like this compound undergo chemical transformations that determine their atmospheric lifetime and impact. dtic.mil These processes are primarily driven by sunlight and the presence of highly reactive oxidant species. nih.govdtic.mil

Phototransformation, or photolysis, involves the degradation of a chemical by the energy of solar radiation. For an organic molecule to undergo direct photolysis in the troposphere, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). The structure of this compound, specifically the α,β-unsaturated aldehyde system, contains a chromophore capable of absorbing ultraviolet radiation. This absorption can excite the molecule to a higher energy state, potentially leading to the cleavage of chemical bonds and degradation.

The most significant removal pathway for most VOCs in the troposphere is through reaction with atmospheric oxidants. harvard.edu The primary oxidants are the hydroxyl radical (OH), which dominates daytime chemistry, the nitrate (B79036) radical (NO₃), which is important at night, and ozone (O₃). dtic.milnih.gov

The reaction of this compound with these oxidants is expected to be rapid due to its functional groups.

Hydroxyl Radical (OH): The OH radical can react with this compound in two main ways: by adding to the carbon-carbon double bond or by abstracting a hydrogen atom, most likely the weakly-bound aldehydic hydrogen. dtic.milcopernicus.org Both pathways lead to the formation of organic peroxy radicals (RO₂) after the addition of molecular oxygen (O₂). nih.govcopernicus.org These RO₂ radicals can then undergo further reactions, including isomerization or reactions with nitric oxides, leading to a cascade of highly oxygenated molecules (HOMs) or fragmentation products. copernicus.orgcopernicus.org Studies on similar aldehydes, like hexanal (B45976), show that OH-initiated oxidation can lead to products with multiple oxygen atoms and even accretion products (dimers). copernicus.org

Ozone (O₃): Ozone can react with the carbon-carbon double bond of this compound via Criegee ozonolysis. This reaction cleaves the double bond and produces a carbonyl compound and a Criegee intermediate. The Criegee intermediate is highly reactive and can be stabilized or decompose, contributing to the formation of secondary organic aerosol (SOA).

Nitrate Radical (NO₃): During the nighttime, the nitrate radical can also add to the double bond of this compound, initiating an oxidation sequence similar to that of the OH radical, forming nitrooxy-substituted organic peroxy radicals and subsequent products. dtic.mil

The atmospheric lifetime of this compound is expected to be short, on the order of hours to a day, due to these rapid oxidation reactions. harvard.educopernicus.org

Aquatic Environmental Behavior and Persistence

When introduced into water bodies, the fate of this compound is determined by its solubility, stability towards hydrolysis, and susceptibility to other degradation processes.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. This compound is reported to be insoluble in water. nih.govthegoodscentscompany.com The molecule lacks functional groups, such as esters or acid halides, that are readily susceptible to hydrolysis under typical environmental pH and temperature conditions. nih.gov Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the aquatic environment. nih.gov The ECHA registration dossier for related hydroformylation by-products includes hydrolysis as an environmental fate endpoint, suggesting its stability in water has been considered. europa.eu

Similar to its atmospheric fate, this compound can undergo phototransformation in sunlit surface waters. This can occur through two primary mechanisms:

Direct Photolysis: As mentioned, the chromophore in this compound can absorb solar radiation. europa.eu If the absorbed energy is sufficient, it can lead to the degradation of the compound directly in the water.

Indirect Photolysis: This process involves reactions with photochemically produced reactive species in the water, such as hydroxyl radicals (OH), singlet oxygen, or peroxy radicals. These reactive species are generated from natural dissolved organic matter (DOM) absorbing sunlight and can significantly accelerate the degradation of organic pollutants.

Given its structure, both direct and indirect photolysis could contribute to the transformation of this compound in aquatic environments, limiting its persistence in surface waters. europa.eu

Data Tables

Table 1: Summary of Environmental Fate Pathways for this compound

| Pathway | Environmental Compartment | Relevance and Description | Key Reactants |

| Industrial By-product Formation | Industrial Process Streams | Occurs as a by-product in the hydroformylation of alkenes. europa.euwikipedia.org | Alkenes, Synthesis Gas (CO + H₂) |

| Atmospheric Phototransformation | Atmosphere | Direct degradation by sunlight is possible due to the presence of a chromophore. nih.gov | Sunlight (UV Radiation) |

| Reaction with Atmospheric Oxidants | Atmosphere | The primary degradation pathway in the air; expected to be rapid. dtic.milcopernicus.org | OH radicals, O₃, NO₃ radicals |

| Hydrolytic Degradation | Aquatic Environment | Not considered a significant pathway due to the molecule's structure. nih.gov | Water (H₂O) |

| Aquatic Phototransformation | Aquatic Environment | Degradation in sunlit surface waters via direct and/or indirect photolysis is possible. europa.eu | Sunlight, Photochemically Produced Reactive Species |

Soil and Sediment Interactions

The interaction of this compound with soil and sediment is a critical aspect of its environmental persistence and mobility. These interactions are primarily dictated by adsorption and desorption processes, as well as its susceptibility to microbial degradation.

Adsorption to soil and sediment particles can significantly reduce the mobility and bioavailability of organic compounds. The extent of adsorption is influenced by the compound's properties, such as its octanol-water partition coefficient (Kow), and soil characteristics, including organic matter content, clay content, and pH. nih.gov

For this compound, a key indicator of its adsorption potential is its octanol-water partition coefficient (log Kow or logP). A higher log Kow value generally correlates with stronger adsorption to soil organic carbon. chemsafetypro.com The estimated logP for this compound is 2.718. thegoodscentscompany.com This moderate lipophilicity suggests that it will have a tendency to partition from water into the organic fraction of soils and sediments.

The adsorption and desorption behavior of organic chemicals in soil can often be described by the Freundlich isotherm, which relates the concentration of the chemical in the soil to its concentration in the aqueous phase. However, without experimental data for this compound, specific parameters for such isotherms cannot be determined. Generally, compounds with moderate hydrophobicity like this compound are expected to exhibit some degree of reversible adsorption. The aldehyde functional group, being polar, may also participate in more specific interactions with soil mineral surfaces, such as hydrogen bonding. nih.gov The presence of a carbon-carbon double bond can also influence its interaction with soil components.

Table 1: Estimated Physicochemical Properties of this compound Influencing Soil Interactions

| Property | Value | Source |

| Molecular Formula | C8H14O | nih.govnih.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| Water Solubility | 548.6 mg/L @ 25 °C (estimated) | thegoodscentscompany.comhmdb.ca |

| logP (o/w) | 2.718 (estimated) | thegoodscentscompany.com |

| Vapor Pressure | 0.805 mmHg @ 25 °C (estimated) | thegoodscentscompany.comchemsrc.comparchem.com |

This table is populated with estimated values in the absence of comprehensive experimental data.

Biodegradation is a primary pathway for the removal of many organic compounds from the environment. The process is mediated by microorganisms that can use the compound as a source of carbon and energy. nih.govresearchgate.net The structure of this compound, an unsaturated aldehyde, suggests that it is susceptible to microbial degradation.

Bacteria are known to metabolize both saturated and unsaturated aliphatic aldehydes through aerobic and anaerobic processes. nih.gov The typical aerobic degradation pathway for aldehydes involves oxidation to the corresponding carboxylic acid, followed by further metabolism. researchgate.netaloki.hu In the case of this compound, this would likely involve its oxidation to 2-ethylidenehexanoic acid. The unsaturated bond may also be a point of microbial attack. Several bacterial genera, such as Pseudomonas, Rhodococcus, and Bacillus, are known to degrade hydrocarbons and related compounds and could potentially degrade this compound. nih.gov

The rate of biodegradation in soil is influenced by several factors, including:

Bioavailability: Adsorption to soil particles can reduce the concentration of the chemical in the soil solution, thereby limiting its availability to microorganisms. k-state.edu

Soil Conditions: Factors such as temperature, pH, moisture content, and nutrient availability play a crucial role in microbial activity. k-state.edu

Microbial Population: The presence of a microbial community adapted to degrading similar compounds can enhance the rate of degradation. nih.gov

While specific studies on the biodegradation of this compound in soil are not available, the general principles of microbial metabolism of aldehydes and unsaturated hydrocarbons suggest it is unlikely to be highly persistent in microbially active soil environments. nih.govresearchgate.net

Environmental Transport and Distribution Modeling

Environmental fate models are used to predict the partitioning and movement of chemicals between different environmental compartments (air, water, soil, and biota). ascelibrary.orgnih.gov These models utilize the physicochemical properties of a compound to estimate its distribution.

For this compound, the following properties are key inputs for such models:

Vapor Pressure: The estimated vapor pressure of 0.805 mmHg at 25°C indicates that this compound is a volatile organic compound (VOC). thegoodscentscompany.comchemsrc.comparchem.com This suggests that volatilization from soil and water surfaces is a significant transport pathway.

Water Solubility: With an estimated water solubility of 548.6 mg/L, it is sparingly soluble in water. thegoodscentscompany.comhmdb.ca This property, in conjunction with its volatility, will influence its partitioning between water and the atmosphere.

Henry's Law Constant: This constant relates the concentration of a compound in the gas phase to its concentration in the aqueous phase at equilibrium and is crucial for modeling air-water exchange. byjus.comcopernicus.orgiupac.org While an experimental value for this compound is not readily available, it can be estimated from its vapor pressure and water solubility. Its volatility suggests a tendency to partition into the atmosphere from water bodies.

Octanol-Water Partition Coefficient (logP): The logP of 2.718 suggests a moderate potential for bioaccumulation in aquatic organisms and partitioning to organic matter in soil and sediment. chemsafetypro.comthegoodscentscompany.com

Computational Chemistry and Theoretical Investigations of 2 Ethylidenehexanal

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry allows for the detailed exploration of chemical reaction mechanisms. wikipedia.org This involves mapping the energetic landscape that connects reactants to products through a high-energy point known as the transition state. wikipedia.orgfiveable.melibretexts.org Identifying the structure and energy of the transition state is key to understanding a reaction's kinetics and feasibility. fiveable.meuleth.ca

For 2-ethylidenehexanal, potential reactions for study could include its synthesis, oxidation, or participation in addition reactions. Modeling these pathways would involve calculating the energies of reactants, products, intermediates, and transition states. libretexts.org Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) methods are often used to locate transition state structures.

A search for such theoretical studies on this compound yielded no results. There are no published models of its reaction pathways or analyses of the transition states involved in its formation or subsequent reactions.

Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. faccts.de These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. nih.govresearchgate.net

NMR Spectra: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C nuclei. nih.govimist.ma These calculated shifts, when compared to experimental values, can help assign signals and confirm the molecule's connectivity and conformation.

IR Spectra: The vibrational frequencies of a molecule can be calculated computationally. q-chem.com These frequencies correspond to the peaks observed in an IR spectrum. By analyzing the vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching or bending of bonds (e.g., C=O stretch, C=C stretch, C-H bend). researchgate.net This provides a "molecular fingerprint" that can be compared with experimental IR data for validation. q-chem.com

While experimental IR spectra for this compound are available through databases like the NIST WebBook, there are no published studies that present a computational prediction and detailed assignment of its vibrational frequencies. Similarly, no theoretical predictions of its NMR spectrum have been reported to compare against experimental data.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and intermolecular interactions of a substance. dovepress.comnih.gov For this compound, MD simulations could be used to study its behavior in a liquid state or its interaction with other molecules, such as solvents or biological receptors. amazonaws.comaps.org

These simulations can reveal information about how molecules of this compound pack together and the nature of the non-covalent forces (e.g., van der Waals interactions, dipole-dipole interactions) that govern its bulk properties. amazonaws.com When studying a solution, MD can elucidate how solvent molecules arrange around the solute and the energetics of these interactions. mdpi.com

A review of the literature indicates that no molecular dynamics simulation studies have been published specifically for this compound. Consequently, there is no detailed research on its intermolecular interaction patterns, diffusion behavior in different media, or other dynamic properties from a computational standpoint.

Research in Food Chemistry and Flavor Science Contexts

Formation Mechanisms in Food Systems

The formation of 2-ethylidenehexanal in food systems is primarily linked to lipid oxidation and, to a lesser extent, can be influenced by the Maillard reaction.

Lipid Oxidation Products:

Polyunsaturated fatty acids, such as linoleic and linolenic acids, are susceptible to oxidation, leading to the formation of a cascade of volatile compounds, including various aldehydes. While direct evidence for the formation of this compound as a primary oxidation product is not extensively documented, a plausible pathway involves the aldol (B89426) condensation of smaller aldehydes that are well-known products of lipid oxidation.

For instance, the oxidation of fatty acids can yield shorter-chain aldehydes like butanal. Through an aldol condensation reaction, two molecules of butanal can react to form 2-ethyl-2-hexenal, a structurally similar α,β-unsaturated aldehyde. It is hypothesized that this compound could be formed through similar condensation reactions involving various aldehyde precursors generated during the complex process of lipid oxidation in foods. The specific precursors and reaction conditions that favor the formation of this compound are subjects of ongoing research.

Maillard Reaction Intermediates:

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is another potential contributor to the formation of aldehydes. While not a primary intermediate, the complex series of reactions involved in the Maillard cascade can generate a wide array of carbonyl compounds. It is possible that this compound or its precursors could be formed as minor products in specific Maillard reaction systems, although this is not considered a major formation pathway.

| Pathway | Precursors | General Reaction | Relevance in Food |

|---|---|---|---|

| Lipid Oxidation | Shorter-chain aldehydes (e.g., butanal) from polyunsaturated fatty acid degradation | Aldol Condensation | Considered a primary pathway, especially in fat-rich foods. |

| Maillard Reaction | Amino acids and reducing sugars | Complex series of reactions | Considered a minor or indirect pathway. |

Chemical Transformations and Stability within Food Matrices

As an α,β-unsaturated aldehyde, this compound is a reactive molecule, and its stability within a food matrix is influenced by various factors, including the food's composition, pH, temperature, and the presence of other reactive species.

The double bond in conjugation with the carbonyl group makes this compound susceptible to nucleophilic attack. It can react with various food components, such as proteins and amino acids. The nucleophilic side chains of amino acids like lysine (B10760008) and cysteine can react with the double bond (Michael addition) or the carbonyl group (Schiff base formation) of the aldehyde. These reactions can lead to the loss of the characteristic flavor of this compound and the formation of new, potentially less desirable flavor compounds or non-volatile adducts. researchgate.net Such interactions can also alter the functional properties of food proteins. researchgate.net

The stability of this compound is also affected by the physical structure of the food matrix. In complex food systems, its volatility and reactivity can be influenced by its partitioning between aqueous, lipid, and gas phases.

Encapsulation Technologies for Flavor Compound Stabilization

Due to the volatile and reactive nature of flavor compounds like this compound, encapsulation technologies are widely employed in the food industry to protect them from degradation and control their release. researchgate.netnih.govcabidigitallibrary.orgnih.gov Encapsulation involves entrapping the flavor compound (the core) within a protective matrix (the wall material). researchgate.net

Several encapsulation techniques are available, each with its advantages and suitability for different food applications:

Spray-Drying: This is one of the most common and cost-effective methods. An emulsion of the flavor compound and a carrier material (typically a carbohydrate like maltodextrin (B1146171) or gum arabic) is atomized into a hot air stream, leading to the rapid evaporation of water and the formation of a powdered encapsulate. cabidigitallibrary.org

Extrusion: In this process, the flavor compound is mixed with a molten carrier material (often a carbohydrate) and forced through a die. The subsequent cooling and solidification of the matrix entrap the flavor. cabidigitallibrary.org

Coacervation: This technique involves the phase separation of a polymer solution to form a coating around the dispersed flavor droplets.

Inclusion Complexation: Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, can form inclusion complexes with flavor molecules like this compound, effectively protecting them from volatilization and degradation. perfumerflavorist.com

The choice of wall material is crucial for the effectiveness of encapsulation. Common materials include polysaccharides (e.g., starches, maltodextrins, gums) and proteins (e.g., whey protein, casein). capecrystalbrands.comnih.gov These materials are selected based on their ability to form a stable matrix, protect the core material, and provide the desired release characteristics. capecrystalbrands.comnih.gov

| Technology | Principle | Common Wall Materials | Key Advantages |

|---|---|---|---|

| Spray-Drying | Atomization of a flavor emulsion into hot air. | Maltodextrin, Gum Arabic, Modified Starches | Cost-effective, continuous process, good flavor retention. cabidigitallibrary.org |

| Extrusion | Mixing flavor with a molten carrier and forcing through a die. | Carbohydrates (e.g., sucrose, maltodextrin) | Good for protecting against oxidation, controlled release. cabidigitallibrary.org |

| Coacervation | Phase separation of a polymer to form a coating. | Gelatin, Gum Arabic | High payload, good for heat-sensitive flavors. |

| Inclusion Complexation | Formation of a host-guest complex. | Cyclodextrins | High stability, protection against light and oxidation. perfumerflavorist.com |

Enzymatic and Microbiological Transformations in Food Systems

Enzymes and microorganisms present in food systems can significantly impact the profile of volatile compounds, including this compound.

Enzymatic Transformations:

Certain enzymes can catalyze the transformation of aldehydes. For example, alcohol dehydrogenases (ADHs), which are widespread in nature, can reduce aldehydes to their corresponding alcohols. In the case of this compound, this would result in the formation of 2-ethylidenehexanol, a compound with different sensory properties. Ene-reductases are another class of enzymes that can specifically reduce the carbon-carbon double bond of α,β-unsaturated aldehydes and ketones. nih.govtudelft.nl The action of such enzymes could convert this compound into 2-ethylhexanal (B89479). The activity of these enzymes in a given food system depends on factors such as pH, temperature, and the presence of necessary cofactors.

Microbiological Transformations:

Microorganisms used in food fermentations, such as lactic acid bacteria and yeasts, as well as spoilage organisms, possess a diverse range of metabolic pathways that can transform flavor compounds. Some microorganisms are known to metabolize aldehydes as part of their detoxification mechanisms or as a source of carbon and energy. For instance, some gut microbes have been shown to possess tungsten-containing oxidoreductases that can oxidize aldehydes to their corresponding carboxylic acids. While specific studies on the microbial transformation of this compound in food systems are limited, it is plausible that various microorganisms could modify this compound, leading to either a reduction in its concentration or its conversion into other volatile or non-volatile compounds.

| Transformation Type | Agent | Potential Reaction | Resulting Compound |

|---|---|---|---|

| Enzymatic | Alcohol Dehydrogenase (ADH) | Reduction of the aldehyde group | 2-Ethylidenehexanol |

| Enzymatic | Ene-reductase | Reduction of the C=C double bond | 2-Ethylhexanal |

| Microbiological | Various bacteria and yeasts | Oxidation, reduction, or other metabolic conversions | Various metabolites (e.g., carboxylic acids, alcohols) |

Future Research Directions and Potential Academic Contributions

Development of Novel Stereoselective Catalysts for 2-Ethylidenehexanal Synthesis

The synthesis of this compound, often achieved through cross-aldol condensation of hexanal (B45976) and acetaldehyde, presents a challenge in controlling the stereochemistry of the resulting double bond. mdpi.com While methods exist, the development of highly efficient and stereoselective catalysts is a critical area for future research.

Current research in asymmetric synthesis has seen the rise of various catalytic systems, including transition metal complexes and organocatalysts, which could be adapted and optimized for this compound production. sigmaaldrich.commdpi.comchiralpedia.com For instance, rhodium-based catalysts, known for their efficacy in asymmetric conjugate additions, could be explored for their potential to control the E/Z isomer ratio in the synthesis of this compound. sigmaaldrich.com Similarly, chiral organocatalysts, which have gained prominence for their ability to promote stereoselective reactions, offer a promising metal-free alternative. mdpi.comchiralpedia.com

Future research should focus on:

Designing and screening novel chiral ligands for transition metal catalysts to enhance enantioselectivity and diastereoselectivity.

Developing new organocatalytic systems that are robust, recyclable, and capable of operating under mild reaction conditions. mdpi.com

Investigating the influence of reaction parameters , such as solvent, temperature, and catalyst loading, on the stereochemical outcome of the synthesis.

A deeper understanding of the catalyst-substrate interactions through computational modeling will be instrumental in the rational design of more effective catalysts.

Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is fundamental for process optimization and the development of new applications. While the general pathway of aldol (B89426) condensation is understood, the specific intermediates and transition states for this compound formation warrant more detailed investigation. mdpi.comuobasrah.edu.iq

Advanced spectroscopic techniques, such as in-situ IR and UV-Vis spectroscopy, coupled with computational studies, can provide valuable insights into the fleeting intermediates and the energetics of the reaction pathway. uni-koeln.deresearchgate.net For example, desorption electrospray ionization mass spectrometry (DESI-MS) has proven effective in detecting transient reactive species in catalytic cycles. stanford.edu

Key areas for future mechanistic studies include:

Identification and characterization of key reaction intermediates using advanced spectroscopic methods. uni-koeln.de

Computational modeling of transition states to understand the factors governing stereoselectivity.

Kinetic studies to determine the rate-determining steps and the influence of different catalysts on the reaction kinetics. libretexts.org

These studies will not only aid in optimizing the synthesis of this compound but also contribute to the broader understanding of α,β-unsaturated aldehyde reactivity.

Exploration of New Synthetic Applications in Pharmaceutical Chemistry

Aldehydes are versatile building blocks in organic synthesis, and this compound, with its conjugated system, offers unique reactivity that can be exploited in the synthesis of complex molecules. ontosight.ai While it has been used in the flavor and fragrance industry, its potential in pharmaceutical chemistry remains largely unexplored. ontosight.ainih.gov

The α,β-unsaturated aldehyde moiety is a key pharmacophore in some bioactive molecules and can serve as a precursor for various functional group transformations. Future research could focus on utilizing this compound as a starting material or intermediate for the synthesis of novel pharmaceutical agents. Identifying innovative molecular fragments is crucial for addressing new drug targets and overcoming the limitations of existing molecular series. nih.gov

Potential avenues for exploration include:

Use as a Michael acceptor in conjugate addition reactions to introduce new functionalities.

Participation in cycloaddition reactions to construct cyclic and heterocyclic scaffolds, which are common in drug molecules.

Derivatization of the aldehyde group to form other functional groups, such as alcohols, carboxylic acids, or imines, leading to a diverse range of potential drug candidates. nih.gov

The development of efficient and selective methods for these transformations will be key to unlocking the pharmaceutical potential of this compound.

Advanced Environmental Fate and Remediation Studies

As with any chemical compound, understanding the environmental fate of this compound is crucial. epa.gov Aldehydes are known to be present in the atmosphere and can be formed from both natural and anthropogenic sources. rsc.orgresearchgate.net They are subject to atmospheric degradation through reactions with oxidants like OH radicals, NO3 radicals, and ozone. rsc.orgconicet.gov.aracs.org

While general knowledge about the atmospheric degradation of unsaturated aldehydes exists, specific data for this compound is limited. rsc.org Future research should focus on:

Determining the atmospheric lifetime of this compound by studying its reaction rates with key atmospheric oxidants. rsc.org

Identifying the degradation products to assess their potential environmental and health impacts.

Investigating its fate in aquatic environments , including its solubility, potential for bioaccumulation, and degradation pathways. researchgate.net

Developing effective remediation strategies in case of environmental contamination.

These studies will provide the necessary data for a comprehensive environmental risk assessment of this compound.

Deeper Understanding of Biosynthetic Pathways and Biotransformations

Some unsaturated aldehydes are known to be produced by plants, often as a defense mechanism or as byproducts of enzymatic activity. nih.gov For instance, trans-2-hexenal (B146799) is produced from damaged leaves through the lipoxygenase pathway. acs.orgnih.gov Investigating whether this compound has natural origins and understanding its biosynthetic pathways is an important area for future research.

Furthermore, the use of microorganisms and enzymes for the production of flavor compounds through biotransformation is a growing field. researchgate.net Exploring the potential for enzymatic or microbial synthesis of this compound could offer a more sustainable and "natural" production route.

Future research in this area should aim to:

Investigate the potential natural occurrence of this compound in plants or microorganisms. figshare.com

Elucidate the enzymatic pathways that may be involved in its biosynthesis.

Explore the use of whole-cell or isolated enzyme systems for the biotransformation of precursors into this compound. researchgate.net

A deeper understanding of the biological roles and production methods of this compound will not only contribute to our fundamental knowledge but may also open up new applications in biotechnology and food science.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-Ethylidenehexanal in laboratory settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aldehyde proton (δ ~9-10 ppm) and unsaturated ethylidene group (δ ~5-6 ppm for vinyl protons). Compare with spectral data from ChemIDplus or EPA DSSTox .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect impurities using a polar column (e.g., DB-WAX) with electron ionization. Cross-reference retention indices with literature.

- Infrared Spectroscopy (IR) : Identify characteristic carbonyl (C=O) stretching (~1720 cm) and conjugated alkene (C=C) peaks (~1650 cm) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile aldehyde handling .

- Waste Disposal : Segregate aldehyde-containing waste in designated containers for incineration or neutralization (e.g., with sodium bisulfite) to avoid environmental release .

- Emergency Measures : Keep 10% sodium bicarbonate solution on hand for accidental spills and ensure proper ventilation to mitigate inhalation risks .

Q. How can researchers validate the identity of newly synthesized this compound?

- Methodological Answer :

- Comparative Analysis : Match melting/boiling points, NMR, and IR data with published values (e.g., CAS 123-05-7 in regulatory databases) .

- Elemental Analysis (EA) : Confirm molecular formula (CHO) via combustion analysis.

- X-ray Crystallography (if crystalline) : Resolve molecular geometry to confirm the ethylidene configuration .

Advanced Research Questions

Q. How can contradictions in reported reaction pathways of this compound under varying catalytic conditions be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent, temperature, catalyst loading).

- Mechanistic Probes : Use isotopic labeling (e.g., ) or in situ spectroscopy (FT-IR/Raman) to track intermediate formation.

- Computational Modeling : Apply density functional theory (DFT) to compare energy barriers for competing pathways .

Q. What experimental designs are optimal for studying the environmental degradation of this compound?

- Methodological Answer :

- Photolysis Studies : Exclude solutions to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Include radical scavengers (e.g., tert-butanol) to identify reactive species .

- Biodegradation Assays : Use OECD 301B guidelines with activated sludge to measure biological oxygen demand (BOD) over 28 days.

- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 3–9) at 25°C and 50°C to assess stability .

Q. How should researchers address discrepancies in toxicological data for this compound across in vitro and in vivo models?

- Methodological Answer :

- Dose-Response Curves : Compare LC values in cell lines (e.g., HepG2) versus rodent models, normalizing for metabolic differences.

- Interspecies Extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for bioavailability variations.

- Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA) to evaluate study quality and bias in existing literature .

Data Presentation & Reproducibility

Q. What guidelines should be followed to ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Detailed Protocols : Report catalyst purity, solvent drying methods, and reaction times in supplementary materials.

- Batch-to-Batch Consistency : Include multiple synthesis replicates and statistical analysis (e.g., RSD <5% for yields).

- Open Data : Deposit raw spectral files in repositories like Zenodo or ChemRxiv for peer validation .

Q. How can computational methods enhance the interpretation of this compound’s reactivity in complex mixtures?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.

- Reaction Network Analysis : Use software (e.g., RMG) to map plausible side reactions under oxidative or reductive conditions.

- Machine Learning : Train models on existing kinetic data to forecast byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.